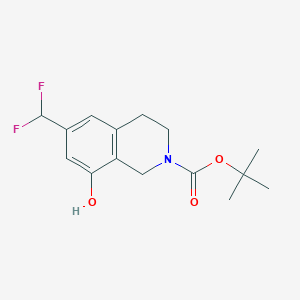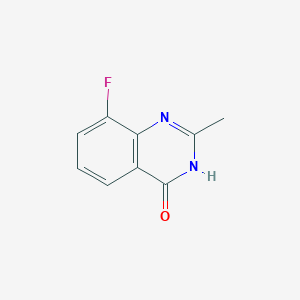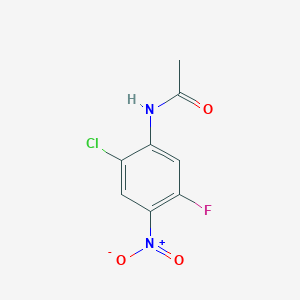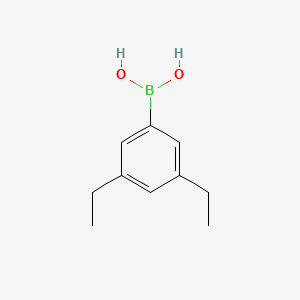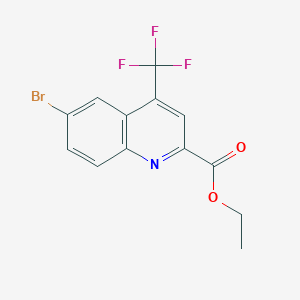
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is a chemical compound with the molecular formula C13H9BrF3NO2 and a molecular weight of 348.12 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate can be achieved through several methods. One efficient method involves the gold(I)-catalyzed reaction of 2’-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . The reaction conditions typically include the use of dichloroethane (DCE) as a solvent and a temperature of 60°C. Silver trifluoromethanesulfonate can also be used as a catalyst, although it provides a lower yield compared to gold(I) catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale organic synthesis techniques, including the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles through reactions such as the Suzuki–Miyaura coupling.
Oxidation and Reduction Reactions:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and organoboron reagents under mild conditions.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling can yield various substituted quinoline derivatives .
Scientific Research Applications
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets and pathways. These may include DNA intercalation, enzyme inhibition, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 2,4-bis(chloromethyl)quinoline-3-carboxylate
Uniqueness
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity . The bromine atom also provides a site for further functionalization through substitution reactions .
Properties
Molecular Formula |
C13H9BrF3NO2 |
|---|---|
Molecular Weight |
348.11 g/mol |
IUPAC Name |
ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate |
InChI |
InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3 |
InChI Key |
WSRZHDKKDROZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


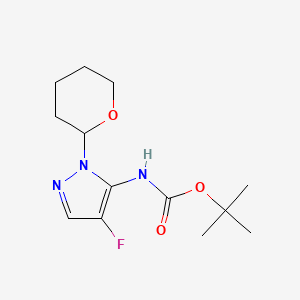
![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)

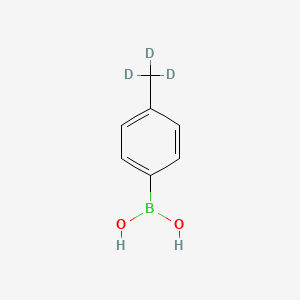

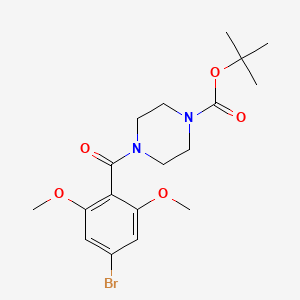
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)

![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
